molecular formula C11H12N4O3 B2654819 methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate CAS No. 1710695-42-3

methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate

Cat. No. B2654819
CAS RN: 1710695-42-3
M. Wt: 248.242
InChI Key: JJFFSVWCXATGIU-UHFFFAOYSA-N
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Description

The compound “methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate” contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would include a tetrazole ring attached to a benzene ring via a methoxy group. The benzene ring is further substituted with a methoxy group at the para position .


Chemical Reactions Analysis

Tetrazoles can undergo a variety of chemical reactions, including nucleophilic substitution, reduction, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions on the tetrazole and benzene rings. For example, the presence of electron-donating methoxy groups could potentially increase the compound’s stability .

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate : This compound serves as an important intermediate for the total synthesis of bisbibenzyls, which exhibit a range of biological activities (Lou Hong-xiang, 2012).

Liquid-Crystalline Phase and Supramolecular Dendrimers

  • Development of Spherical Supramolecular Dendrimers : These dendrimers self-organize in a unique thermotropic cubic liquid-crystalline phase. Monodendrons based on methyl 3,4,5-trishydroxybenzoate are used in this context, showcasing the compound's role in advanced material sciences (V. Balagurusamy et al., 1997).

Photophysical Properties

  • Study on Photophysical Properties : Research into methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate revealed insights into quantum yields and excited-state proton transfer, demonstrating the compound's relevance in photophysical studies (Soyeon Kim et al., 2021).

Photodynamic Therapy for Cancer

  • Potential in Photodynamic Therapy : Zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base has been synthesized and shows potential as Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020).

Photopolymerization

  • Advances in Photopolymerization : A study explored the use of a novel compound as a photoiniferter, demonstrating the potential application of methyl benzoates in polymer sciences (Y. Guillaneuf et al., 2010).

Medicinal Chemistry

  • Synthesis of Agonists and Antagonists for 5-HT4 Receptors : Benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid have shown potential as potent 5-HT4 receptor agonists, indicating the significance of methyl benzoate derivatives in medicinal chemistry (D. Yang et al., 1997).

Coordination Polymer and Photoluminescence

  • Hydrothermal Synthesis of Coordination Polymer : The synthesis of a 2D cadmium(II) coordination polymer based on methyl 4-(1H-tetrazol-5-ylmethoxy)benzoate, demonstrates the compound's role in the development of materials with unique photoluminescent properties (Shuai-Hua Wang et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Tetrazoles are known to interact with various enzymes and receptors in organisms via non-covalent interactions .

Safety and Hazards

As with any chemical compound, handling “methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would likely involve exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis process .

properties

IUPAC Name

methyl 4-[(1-methyltetrazol-5-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-5-3-8(4-6-9)11(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFFSVWCXATGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)COC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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